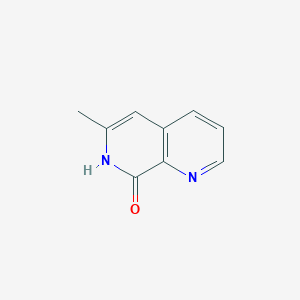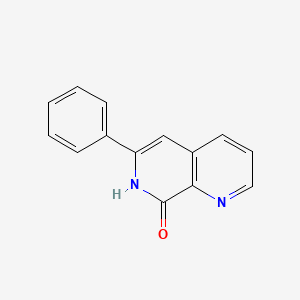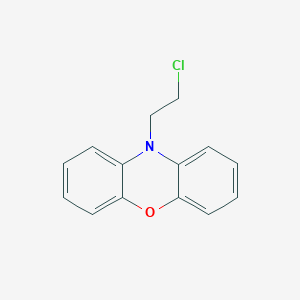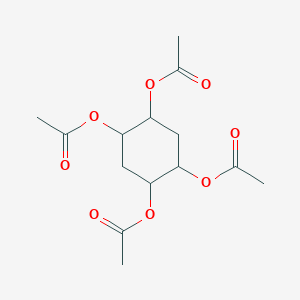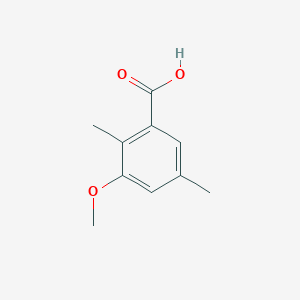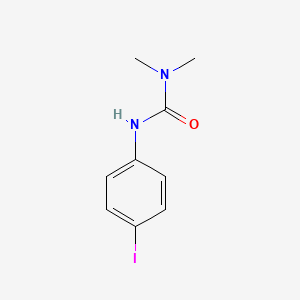
1,16-Hexadecanediamine
説明
1,16-Hexadecanediamine is a chemical compound with the molecular formula C16H36N2 and a molecular weight of 256.47 . It is synthesized from 1,16-Hexadecanediol and 1,16-bis (4-methylbenzenesulfonate) .
Synthesis Analysis
The synthesis of 1,16-Hexadecanediamine involves the conversion of 1,16-Hexadecanediol to 1,16-bis (4-methylbenzenesulfonate), which is then converted to 1,16-Hexadecanediamine . More detailed information about the synthesis process can be found in relevant scientific papers .Molecular Structure Analysis
The molecular structure of 1,16-Hexadecanediamine can be analyzed using various techniques such as electron diffraction . The molecule has a linear structure with two amine groups at the ends of a 16-carbon chain .Physical And Chemical Properties Analysis
1,16-Hexadecanediamine has a molecular weight of 256.47 . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases . The compound’s properties can be influenced by factors such as temperature and pressure .科学的研究の応用
Phase Transition Properties
1,16-Hexadecanediamine has been studied for its phase transition properties. Kobayashi and Nakamura (1995) found that 1,16-hexadecanediol, a related compound, exhibits a solid-solid phase transition. This study involved X-ray diffraction experiments and dielectric constant measurements, suggesting the high-temperature phase of this compound is a rotator phase similar to n-higher alcohols (Kobayashi & Nakamura, 1995).
Conversion to α,ω-Dioic Acids
The conversion of hexadecane to α,ω-dioic acids, including 1,16-hexadecanedioic acid, was catalyzed by cytochrome P450 52A3, as researched by Scheller et al. (1998). They showed the sequential monooxygenation reactions from n-alkanes to α,ω-dioic acids, demonstrating high regioselectivity in this process (Scheller et al., 1998).
Synthesis Methods
Schultz, Machulla, and Feinendegen (1989) synthesized 1-14C-17-iodoheptadecanoic acid using 1,16-diiodohexadecane obtained from 1,16-hexadecanediol. This synthesis method offers insights into the applications of 1,16-hexadecanediamine in radiochemical studies (Schultz, Machulla, & Feinendegen, 1989).
Crystal Structure Formation
1,16-Hexadecanediamine influences the formation of crystal structures in certain compounds. Kobayashi, Yamamoto, and Nakamura (1995) investigated the crystal and molecular structure of 1,16-dibromohexadecane, highlighting the effect of terminal groups in α,ω-disubstituted n-alkanes on crystal structures (Kobayashi, Yamamoto, & Nakamura, 1995).
特性
IUPAC Name |
hexadecane-1,16-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJCASULPHYKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCN)CCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558945 | |
| Record name | Hexadecane-1,16-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecane-1,16-diamine | |
CAS RN |
929-94-2 | |
| Record name | Hexadecane-1,16-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one](/img/structure/B3058849.png)
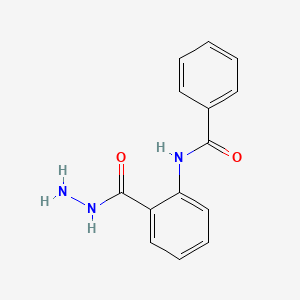
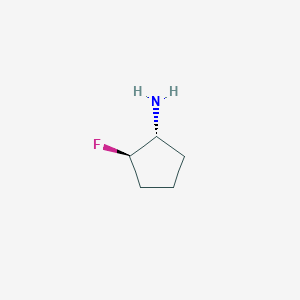


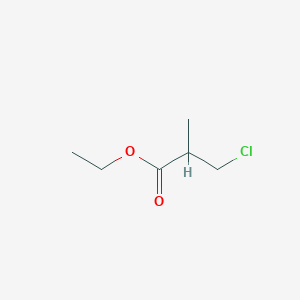

![6-Chloro-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3058862.png)
